molecular formula C18H30I2N2O2 B14266649 Trimethyl-(2-(3,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1-on))ethylammonium diiodide CAS No. 132680-99-0

Trimethyl-(2-(3,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1-on))ethylammonium diiodide

Cat. No.: B14266649
CAS No.: 132680-99-0
M. Wt: 560.3 g/mol
InChI Key: FZKAKRZUYIGNPV-UHFFFAOYSA-M
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Description

Trimethyl-(2-(3,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1-on))ethylammonium diiodide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-(2-(3,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1-on))ethylammonium diiodide typically involves multiple steps, including the formation of the isoquinoline core, followed by the introduction of the dimethoxy groups and the quaternization of the nitrogen atom. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-(2-(3,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1-on))ethylammonium diiodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield different isoquinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Trimethyl-(2-(3,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1-on))ethylammonium diiodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Trimethyl-(2-(3,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1-on))ethylammonium diiodide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives and quaternary ammonium compounds. Examples are:

  • 3,4-Dihydroisoquinoline derivatives
  • Quaternary ammonium salts with different substituents

Uniqueness

Trimethyl-(2-(3,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1-on))ethylammonium diiodide is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

132680-99-0

Molecular Formula

C18H30I2N2O2

Molecular Weight

560.3 g/mol

IUPAC Name

2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)ethyl-trimethylazanium;iodide;hydroiodide

InChI

InChI=1S/C18H29N2O2.2HI/c1-18(2)12-13-10-16(21-6)17(22-7)11-14(13)15(19-18)8-9-20(3,4)5;;/h10-11H,8-9,12H2,1-7H3;2*1H/q+1;;/p-1

InChI Key

FZKAKRZUYIGNPV-UHFFFAOYSA-M

Canonical SMILES

CC1(CC2=CC(=C(C=C2C(=N1)CC[N+](C)(C)C)OC)OC)C.I.[I-]

Origin of Product

United States

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